Cas no 2287270-55-5 (Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate)
![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate structure](https://ja.kuujia.com/scimg/cas/2287270-55-5x500.png)
Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-2-{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetate
- 2287270-55-5
- Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate
- EN300-6761672
-
- インチ: 1S/C16H21NO2/c1-11-4-3-5-12(6-11)7-15-8-16(9-15,10-15)13(17)14(18)19-2/h3-6,13H,7-10,17H2,1-2H3
- InChIKey: ALLQPFSTSMCIBD-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C12CC(CC3C=CC=C(C)C=3)(C1)C2)N)=O
計算された属性
- せいみつぶんしりょう: 259.157228913g/mol
- どういたいしつりょう: 259.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761672-0.1g |
methyl 2-amino-2-{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetate |
2287270-55-5 | 95.0% | 0.1g |
$1697.0 | 2025-03-13 | |
Enamine | EN300-6761672-0.25g |
methyl 2-amino-2-{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetate |
2287270-55-5 | 95.0% | 0.25g |
$1774.0 | 2025-03-13 | |
Enamine | EN300-6761672-2.5g |
methyl 2-amino-2-{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetate |
2287270-55-5 | 95.0% | 2.5g |
$3782.0 | 2025-03-13 | |
Enamine | EN300-6761672-0.5g |
methyl 2-amino-2-{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetate |
2287270-55-5 | 95.0% | 0.5g |
$1851.0 | 2025-03-13 | |
Enamine | EN300-6761672-10.0g |
methyl 2-amino-2-{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetate |
2287270-55-5 | 95.0% | 10.0g |
$8295.0 | 2025-03-13 | |
Enamine | EN300-6761672-0.05g |
methyl 2-amino-2-{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetate |
2287270-55-5 | 95.0% | 0.05g |
$1620.0 | 2025-03-13 | |
Enamine | EN300-6761672-1.0g |
methyl 2-amino-2-{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetate |
2287270-55-5 | 95.0% | 1.0g |
$1929.0 | 2025-03-13 | |
Enamine | EN300-6761672-5.0g |
methyl 2-amino-2-{3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-yl}acetate |
2287270-55-5 | 95.0% | 5.0g |
$5594.0 | 2025-03-13 |
Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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4. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetateに関する追加情報
Introduction to Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate
Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate, also known by its CAS number NO2287270-55-5, is a complex organic compound with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and diverse biological activities. The molecule features a bicyclo[1.1.1]pentane framework, a methyl group attached to a phenyl ring, and an acetate ester group, making it a versatile structure for various chemical modifications and applications.
The synthesis of Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate involves a series of intricate organic reactions, including alkylation, acetylation, and cyclization processes. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral drug design and enantioselective catalysis.
One of the most notable aspects of this compound is its potential as a precursor in the synthesis of bioactive molecules. Studies have shown that derivatives of this compound exhibit promising anti-inflammatory and analgesic properties, making them valuable candidates for the development of novel pain management therapies. Additionally, its bicyclic structure provides a rigid framework that can be exploited for designing molecules with enhanced pharmacokinetic profiles.
Recent research has focused on the exploration of Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate's role in enzyme inhibition and receptor binding studies. For instance, computational modeling has revealed that the compound's bicyclic moiety can interact effectively with specific binding pockets in target proteins, suggesting its potential as a lead compound in drug discovery programs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
The versatility of this compound is further highlighted by its application in materials science. Its unique structure allows for the formation of self-assembled monolayers (SAMs) with tailored surface properties, which are highly sought after in nanotechnology and sensor development. Recent breakthroughs in surface chemistry have demonstrated that SAMs formed by derivatives of this compound exhibit excellent stability and selectivity when used as templates for metal nanoparticle synthesis.
In conclusion, Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate is a multifaceted compound with applications spanning medicinal chemistry, materials science, and nanotechnology. Its unique structural features and bioactive properties make it an invaluable tool for researchers seeking to develop innovative solutions in these fields.
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